molecular formula C20H19N3 B232076 N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline CAS No. 15475-60-2

N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline

Cat. No. B232076
CAS RN: 15475-60-2
M. Wt: 301.4 g/mol
InChI Key: YGJBTOXUWRPXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline, also known as DPD, is a chemical compound that belongs to the class of azo dyes. It is commonly used as a pH indicator in various scientific experiments and research studies. DPD has a unique chemical structure that makes it an ideal candidate for use in various applications.

Mechanism of Action

N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline works by changing color in response to changes in pH. When N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline is in an acidic environment, it appears yellow. As the pH of the environment becomes more basic, the color of N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline changes to orange. This color change is due to the formation of a new chemical compound that is more stable at higher pH.
Biochemical and Physiological Effects:
N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and safe for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline as a pH indicator is its high sensitivity to changes in pH. N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline can detect changes in pH as small as 0.1 pH units, making it an ideal candidate for use in various scientific experiments. However, N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline has some limitations. It is not suitable for use in highly acidic or basic environments, as it can become unstable and produce inaccurate results.

Future Directions

There are several potential future directions for research involving N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline. One possible direction is the development of new pH indicators that are more stable and accurate than N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline. Another potential direction is the use of N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline in the development of new biosensors for detecting changes in pH in living organisms. Additionally, there is potential for the use of N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline in the development of new drugs and therapies for treating diseases that are associated with changes in pH, such as cancer.

Synthesis Methods

N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline can be synthesized by the reaction of 4-phenylphenyldiazonium chloride with N,N-dimethylaniline. The reaction is typically carried out in the presence of a reducing agent such as sodium sulfite or sodium thiosulfate. The resulting compound is a yellow-orange powder that is soluble in water and organic solvents.

Scientific Research Applications

N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline is widely used in scientific research as a pH indicator. It is commonly used in the analysis of water samples, where it is used to measure the pH of the water. N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline is also used in various biochemical assays, where it is used to monitor changes in pH during enzymatic reactions.

properties

CAS RN

15475-60-2

Molecular Formula

C20H19N3

Molecular Weight

301.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline

InChI

InChI=1S/C20H19N3/c1-23(2)20-14-12-19(13-15-20)22-21-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3

InChI Key

YGJBTOXUWRPXFN-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=CC=C3

synonyms

4-((1,1'-Biphenyl)-4-ylazo)-N,N-dimethylbenzamide

Origin of Product

United States

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